![molecular formula C21H21F3N2O2 B2721129 N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-(trifluoromethyl)phenyl)propanamide CAS No. 1797241-65-6](/img/structure/B2721129.png)
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-(trifluoromethyl)phenyl)propanamide
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Description
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-(trifluoromethyl)phenyl)propanamide is a useful research compound. Its molecular formula is C21H21F3N2O2 and its molecular weight is 390.406. The purity is usually 95%.
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Scientific Research Applications
HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors
The synthesis and evaluation of novel 3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(substituted phenyl) propanamides, closely related to N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-(trifluoromethyl)phenyl)propanamide, have shown significant inhibition of HIV-1 reverse transcriptase. Notably, certain derivatives demonstrated residual RT activity comparable to standard drugs, indicating their potential as non-nucleoside reverse transcriptase inhibitors in HIV treatment. Molecular docking studies further supported these findings by revealing the compounds' binding patterns with HIV-1 RT (Murugesan, Ganguly, & Maga, 2010).
Antimicrobial Activity
The reactivity of related tetrahydroquinoline derivatives towards various reagents has been explored, with some derivatives demonstrating antimicrobial activity. This suggests the potential utility of compounds within this class in developing new antimicrobial agents (Elkholy & Morsy, 2006).
Psychotropic, Anti-inflammatory, and Cytotoxicity Activity
Derivatives of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide were synthesized, characterized, and found to exhibit psychotropic in vivo, anti-inflammatory in vivo, and cytotoxicity in vitro activities. These compounds displayed sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and some demonstrated antimicrobial action, pointing to their diverse pharmacological applications (Zablotskaya et al., 2013).
Noncompetitive AMPA Receptor Antagonists
N-Acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives were designed, synthesized, and identified as potential noncompetitive AMPA receptor antagonists based on molecular modeling studies. These compounds, particularly notable for their anticonvulsant properties, could serve as effective modulators of the AMPA receptor, showcasing their relevance in the development of antiepileptic agents (Gitto et al., 2003).
Analgesic and Anti-inflammatory Agents
Novel 4-substituted-7-trifluoromethylquinoline derivatives, structurally related, have been synthesized and evaluated for their analgesic and anti-inflammatory properties. These compounds have shown significant activity, indicating their potential as new therapeutic agents in treating pain and inflammation (Abadi, Hegazy, & El-Zaher, 2005).
properties
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-[4-(trifluoromethyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O2/c1-14(27)26-11-10-16-5-8-19(12-17(16)13-26)25-20(28)9-4-15-2-6-18(7-3-15)21(22,23)24/h2-3,5-8,12H,4,9-11,13H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAONREKMALQBAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CCC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-[4-(trifluoromethyl)phenyl]propanamide |
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